molecular formula C19H9N3O8 B15018633 4-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid

4-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid

Cat. No.: B15018633
M. Wt: 407.3 g/mol
InChI Key: ULKHICZTGYOSCK-UHFFFAOYSA-N
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Description

4-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by its unique structure, which includes nitro groups and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid typically involves multiple steps. One common method starts with the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of intermediate compounds, which are further functionalized to introduce nitro groups and the benzoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

4-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid involves its interaction with specific molecular targets. The nitro groups and benzoic acid moiety play crucial roles in its reactivity and binding affinity. The compound can participate in electron transfer processes, making it useful in applications such as chemosensing and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C19H9N3O8

Molecular Weight

407.3 g/mol

IUPAC Name

4-(6,7-dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoic acid

InChI

InChI=1S/C19H9N3O8/c23-17-11-5-7-13(21(27)28)16-14(22(29)30)8-6-12(15(11)16)18(24)20(17)10-3-1-9(2-4-10)19(25)26/h1-8H,(H,25,26)

InChI Key

ULKHICZTGYOSCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C4C(=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O

Origin of Product

United States

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